2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 858512-76-2
VCID: VC7314683
InChI: InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3
SMILES: CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione

CAS No.: 858512-76-2

Cat. No.: VC7314683

Molecular Formula: C14H13N3O2

Molecular Weight: 255.277

* For research use only. Not for human or veterinary use.

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione - 858512-76-2

Specification

CAS No. 858512-76-2
Molecular Formula C14H13N3O2
Molecular Weight 255.277
IUPAC Name 2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3
Standard InChI Key YJKVPVDNBHRYDZ-UHFFFAOYSA-N
SMILES CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione (CAS: 858512-76-2) belongs to the isoindoline-dione family, featuring a bicyclic isoindoline core linked to a 2-methylimidazole moiety via an ethyl bridge. Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 255.27 g/mol . The systematic IUPAC name reflects the substitution pattern: 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]isoindoline-1,3-dione.

Structural Analysis

The compound’s structure combines two pharmacologically significant motifs:

  • Isoindoline-1,3-dione core: A planar, aromatic system with electron-withdrawing ketone groups at positions 1 and 3.

  • 2-Methylimidazole substituent: A five-membered heterocycle with a methyl group at position 2, contributing to steric and electronic modulation .

The ethyl linker between these moieties introduces conformational flexibility, potentially enabling interactions with biological targets. X-ray crystallography data are unavailable, but computational models suggest a twisted geometry due to steric hindrance between the methyl group and isoindoline ring .

Physicochemical Properties

Experimental and predicted physicochemical parameters are summarized below:

PropertyValueMethod/Source
Molecular Weight255.27 g/molCalculated from formula
Density1.4 ± 0.1 g/cm³Experimental
Boiling Point522.8 ± 33.0 °C (760 mmHg)Estimated
Flash Point270.0 ± 25.4 °CClosed-cup method
LogP (Partition Coefficient)1.16Computational
Vapor Pressure0.0 ± 1.4 mmHg (25°C)Estimated

The compound’s low vapor pressure and high boiling point suggest limited volatility under standard conditions, favoring solid-state handling . The moderate LogP value indicates balanced hydrophilicity-lipophilicity, potentially aiding membrane permeability in biological systems .

Synthesis and Manufacturing

  • Cyclocondensation: Reacting phthalic anhydride derivatives with amine-containing precursors.

  • N-Alkylation: Introducing the imidazole-ethyl group to preformed isoindoline-dione scaffolds .

Scale-up challenges may arise from the reactivity of the imidazole ring and the need for precise temperature control during exothermic steps. Industrial-scale production data remain undisclosed, likely due to proprietary considerations .

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